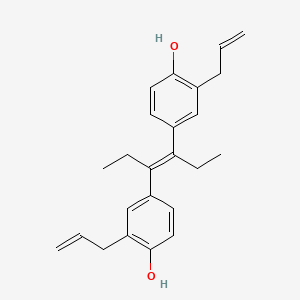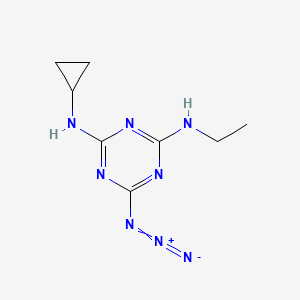
3-(4-Chlorophenyl)-2-(1-pyrrolidinyl)-4-quinazolinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-chlorophenyl)-2-(1-pyrrolidinyl)-4-quinazolinone is a member of quinazolines.
科学的研究の応用
Anticancer Properties
3-(4-Chlorophenyl)-2-(1-pyrrolidinyl)-4-quinazolinone derivatives have been synthesized and evaluated for their potential anticancer properties. In a study, derivatives exhibited remarkable cytotoxic activity against certain cancer cell lines, such as the HeLa cell line, indicating their potential as anticancer agents (Hassanzadeh et al., 2019). Additionally, compounds with similar structures were tested for cytotoxicity against various cancer cell lines, showing significant effects, especially towards monocytic leukemia cells (Hour et al., 2007).
Antimicrobial Activity
Quinazolinone derivatives have demonstrated antimicrobial properties. A study on quinazolino-thiadiazoles, which include the 4-chlorophenyl component, showed broad-spectrum antimicrobial activity against bacterial and fungal strains (Patel et al., 2018). Another research synthesized quinazolinone derivatives and found them effective against various bacterial species, indicating their potential in addressing bacterial infections (Naganagowda & Petsom, 2011).
Antiviral Properties
Some quinazolinone derivatives have been studied for their antiviral activities. For instance, compounds synthesized from bromo-quinazolinones showed potential antiviral activity against specific viruses, highlighting the promise of quinazolinone derivatives in antiviral drug development (Dinakaran et al., 2003).
Fluorescent Probes
Quinazolinone derivatives have been utilized in the development of fluorescent probes. A specific derivative was used to create a probe for hydrogen peroxide detection, demonstrating the versatility of quinazolinone compounds in chemical analysis and potential biomedical applications (Cai et al., 2015).
特性
分子式 |
C18H16ClN3O |
|---|---|
分子量 |
325.8 g/mol |
IUPAC名 |
3-(4-chlorophenyl)-2-pyrrolidin-1-ylquinazolin-4-one |
InChI |
InChI=1S/C18H16ClN3O/c19-13-7-9-14(10-8-13)22-17(23)15-5-1-2-6-16(15)20-18(22)21-11-3-4-12-21/h1-2,5-10H,3-4,11-12H2 |
InChIキー |
WNAUAGDIWFTDRG-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)C2=NC3=CC=CC=C3C(=O)N2C4=CC=C(C=C4)Cl |
正規SMILES |
C1CCN(C1)C2=NC3=CC=CC=C3C(=O)N2C4=CC=C(C=C4)Cl |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[4-(3-Chlorophenyl)piperazin-1-yl]-1,1-diphenylpropan-2-ol](/img/structure/B1231536.png)
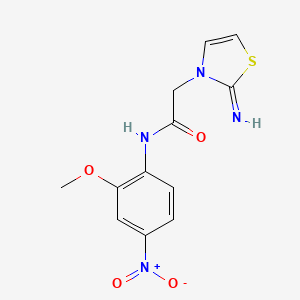
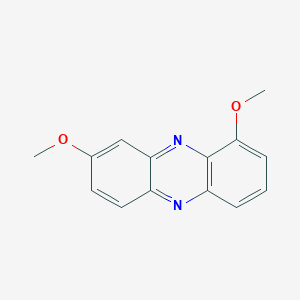
![2-[[4-Phenyl-5-(propylthio)-1,2,4-triazol-3-yl]methylthio]-1,3-benzothiazole](/img/structure/B1231547.png)
![4-(2,5-dioxo-1-pyrrolidinyl)-N-[4-(4-methoxyphenyl)-2-thiazolyl]benzamide](/img/structure/B1231549.png)

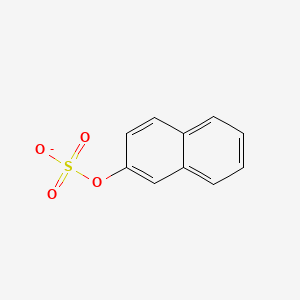
![Acetic acid [1-[(4,8-dimethoxy-7-furo[2,3-b]quinolinyl)oxy]-3-hydroxy-3-methylbutan-2-yl] ester](/img/structure/B1231552.png)
![(1S,3aR,4S,6S)-1,4,7-trimethyl-6-(2-methylprop-1-enyl)-9-pentyl-2,3,3a,4,5,6-hexahydro-1H-phenaleno[2,1-d]oxazole](/img/structure/B1231553.png)
![2-Ethoxy-3-pyridinecarboxylic acid (6-chloro-2-imidazo[1,2-a]pyridinyl)methyl ester](/img/structure/B1231554.png)
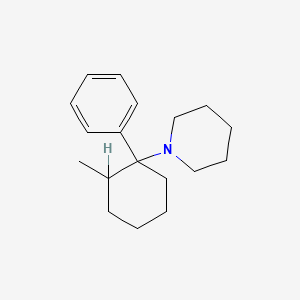
![2-[[(2Z)-2-[(3R,4S,5S,8S,9S,10S,11R,13R,14S,16S)-16-acetyl-3,11-dihydroxy-4,8,10,14-tetramethyl-2,3,4,5,6,7,9,11,12,13,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-ylidene]-6-methylheptanoyl]amino]ethanesulfonic acid](/img/structure/B1231558.png)
